2-Fluorostyrene

Catalog No.
S774546
CAS No.
394-46-7
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorostyrene

CAS Number

394-46-7

Product Name

2-Fluorostyrene

IUPAC Name

1-ethenyl-2-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2

InChI Key

YNQXOOPPJWSXMW-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1F

Canonical SMILES

C=CC1=CC=CC=C1F

The exact mass of the compound 2-Fluorostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorostyrene (CAS 394-46-7) is a specialized halogenated monomer utilized primarily in advanced polymer synthesis, stereoselective cross-coupling, and functional materials formulation. Unlike unfunctionalized styrene, the presence of the highly electronegative fluorine atom at the ortho position introduces distinct steric and electronic effects that fundamentally alter its reactivity profile and the thermomechanical properties of its resulting polymers. In industrial and laboratory procurement, 2-fluorostyrene is selected not merely as a generic styrenic building block, but as a precision precursor required for additive-free living anionic polymerization, Z-selective olefin metathesis, and the tuning of internal void volumes in specialty sensor matrices[1].

Substituting 2-fluorostyrene with standard styrene, 4-chlorostyrene, or 4-bromostyrene leads to critical process failures in precision synthesis and formulation. In living anionic polymerization, heavier halostyrenes like 4-bromostyrene undergo rapid electrophilic side reactions, resulting in less than 10% monomer conversion and broad, multimodal molecular weight distributions unless complex stabilizing additives (e.g., cesium phenoxide) are introduced [1]. Furthermore, in cross-metathesis applications, lacking the specific ortho-fluoro directing group eliminates the high Z-stereoselectivity required for synthesizing isomerically pure pharmaceutical intermediates, forcing manufacturers to incur heavy downstream purification costs to separate E/Z isomer mixtures[2].

Additive-Free Living Anionic Polymerization Compatibility

Unlike heavier halostyrenes, 2-fluorostyrene successfully undergoes living anionic polymerization without requiring complex stabilizing additives. When initiated with sec-BuLi in THF at -78 °C, 2-fluorostyrene achieves quantitative conversion with a narrow molecular weight distribution (MWD). In contrast, 4-bromostyrene under identical conditions yields only 8.8% conversion and a broad, multimodal MWD due to rapid side reactions at the electrophilic C-Br bond [1].

Evidence DimensionPolymerization Conversion and MWD
Target Compound DataQuantitative conversion, narrow MWD
Comparator Or Baseline4-Bromostyrene (8.8% conversion, broad multimodal MWD)
Quantified Difference>90% higher conversion and elimination of multimodal side-products
Conditionssec-BuLi initiator, THF solvent, -78 °C

Eliminates the need for expensive additives like cesium phenoxide when synthesizing well-defined block copolymers and functional elastomers.

High Z-Selectivity in Photocatalytic Olefin Cross-Metathesis

The ortho-fluoro substitution on the styrene ring provides distinct stereoelectronic control during cross-metathesis reactions. In photocatalysis-assisted metathesis with aliphatic olefins (e.g., 5-hexenyl-1-acetate) using Grubbs 2nd generation catalyst, 2-fluorostyrene drives highly Z-selective product formation. The reaction achieves a Z:E ratio of 92:8 with a 74% isolated yield, demonstrating superior stereocontrol compared to standard unfunctionalized terminal olefins which typically favor the thermodynamic E-isomer [1].

Evidence DimensionStereoselectivity (Z:E ratio)
Target Compound DataZ:E = 92:8 (74% isolated yield)
Comparator Or BaselineGeneric terminal olefins (Thermodynamic E-isomer majority)
Quantified DifferenceHighly enriched Z-isomer product (92% Z)
ConditionsGrubbs 2nd generation catalyst, fac-Ir(ppy)3 photocatalyst, room temperature

Drastically reduces purification bottlenecks when synthesizing isomerically pure active pharmaceutical ingredients (APIs).

Nanoparticle Stabilization in Silicone Hydrogel Formulations

In the formulation of advanced nanocomposite materials, 2-fluorostyrene acts as a critical stabilizing co-monomer. When incorporated into silicone hydrogel matrices containing silver and silicon nanoparticles, 2-fluorostyrene enhances polymerization stability during thermal curing. Formulations utilizing 2-fluorostyrene successfully prevent nanoparticle aggregation, maintaining uniform dispersion and optical clarity, overcoming a common failure point in standard HEMA/Sil-H hydrogel mixtures that lack stabilizing aromatic co-monomers [1].

Evidence DimensionNanoparticle Dispersion Stability
Target Compound DataMaintained stabilization, no significant aggregation
Comparator Or BaselineStandard unmodified hydrogel matrix (Prone to nanoparticle aggregation during curing)
Quantified DifferenceMaintained uniform physical and optical characteristics post-polymerization
ConditionsThermal copolymerization with Sil-H, TSMA, MMA, and AIBN initiator

Ensures optical clarity and consistent antimicrobial performance in the industrial manufacturing of nanocomposite ophthalmic lenses.

Matrix Void Volume Tuning for Optical Sensors

2-Fluorostyrene is utilized to synthesize modified polystyrene matrices that fine-tune the dynamic range of optical oxygen sensors. The introduction of the ortho-fluorine atom alters the internal void volume of the polymer network compared to unsubstituted polystyrene. This structural modification adjusts the oxygen permeability of the matrix, allowing developers to calibrate the sensitivity and linear response range of embedded luminescent indicators for specific environmental or biological monitoring applications [1].

Evidence DimensionSensor Dynamic Range and Permeability
Target Compound DataTunable void volume and shifted sensitivity
Comparator Or BaselineUnsubstituted Polystyrene (Fixed baseline oxygen permeability)
Quantified DifferenceModified linear response range for 0-100% oxygen detection
ConditionsPolymer matrix embedded with optical oxygen indicators

Provides a highly tunable matrix for manufacturing specialized chemical sensors where standard polystyrene lacks the requisite gas permeability.

Synthesis of Well-Defined Block Copolymers

Due to its compatibility with additive-free living anionic polymerization, 2-fluorostyrene is the preferred monomer for synthesizing precision block copolymers and specialty elastomers. It allows manufacturers to achieve predictable molecular weights and narrow distributions without the cost and complexity of handling stabilizing additives required for other halostyrenes[1].

Stereoselective Pharmaceutical Intermediates

The strong ortho-fluoro directing effect makes 2-fluorostyrene an ideal building block in photocatalytic cross-metathesis. It is specifically procured for synthesis routes requiring high Z-isomer selectivity, streamlining the production and purification of isomerically pure active pharmaceutical ingredients (APIs)[2].

Antimicrobial Nanocomposite Hydrogels

In the medical device sector, 2-fluorostyrene is utilized as a stabilizing co-monomer in silicone hydrogels. Its inclusion prevents the aggregation of silver and silicon nanoparticles during thermal curing, making it critical for manufacturing high-clarity, antimicrobial ophthalmic lenses [3].

Tunable Optical Oxygen Sensors

Poly(2-fluorostyrene) is selected over standard polystyrene for advanced sensor matrices. The modified internal void volume and altered oxygen permeability allow for the precise calibration of optical oxygen sensors, particularly for applications requiring a broad 0-100% linear detection range [4].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

394-46-7

Wikipedia

2-Fluorostyrene

Dates

Last modified: 08-15-2023

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